![molecular formula C19H25N3O4 B2540627 Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 839680-57-8](/img/structure/B2540627.png)
Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a chemical compound with the molecular formula C19H25N3O4 and a molecular weight of 359.426. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. The molecular weight is reported to be 359.426.Scientific Research Applications
Pain Management in Surgery
The compound has been studied for its potential use in managing pain during and after surgery . In a systematic review, it was found that administering the compound during surgery for simple mastectomy may have a positive impact on immediate and long-term pain outcomes . It was associated with reduced postoperative pain intensity, decreased opioid consumption, prolonged duration of analgesia, and improved patient satisfaction .
Antibacterial Activities
The compound has shown potential antibacterial activities against both Gram-positive and Gram-negative strains . It was screened in vitro at concentrations of 10 μg/disc for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . The compound could potentially be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have shown various biologically vital properties and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Structural Block in Active Natural Products
The pyrrolidin-2-one carbon skeleton in the compound is the structural block of many active natural products including codonopsinine, lactacystin, preussin, radicamine, and anisomycin . It’s also present in commercial synthetic drugs such as piracetam, oxiracetam, aniracetam, nefiracetam, and levetiracetam .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-26-19(25)21-10-8-20(9-11-21)16-12-17(23)22(18(16)24)15-7-5-6-13(2)14(15)3/h5-7,16H,4,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDOHWGSVFNYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)
![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
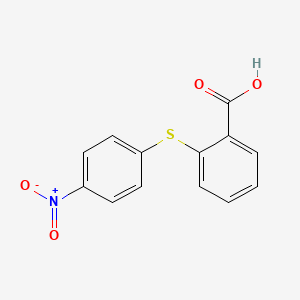
![benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2540549.png)
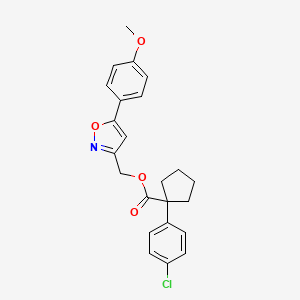

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2540557.png)
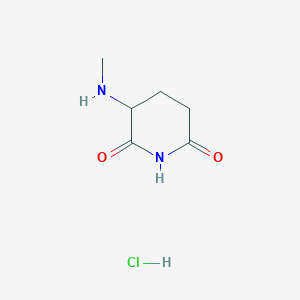

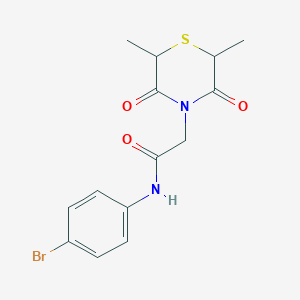
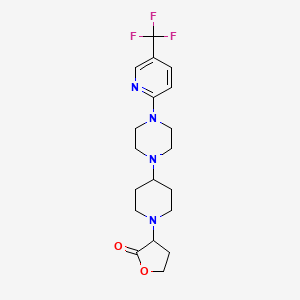
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)